
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The trifluoromethoxy group (-OCF3) attached to the benzoxazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid typically involves the introduction of the trifluoromethoxy group onto a benzoxazole scaffold. One common method is the trifluoromethoxylation of a suitable precursor, such as a 1,3-benzoxazole derivative, using trifluoromethoxylating reagents. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle the reagents and conditions safely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxazole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme inhibition and receptor binding studies.
Mecanismo De Acción
The mechanism of action of 6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit voltage-dependent sodium channels, which are involved in the transmission of nerve impulses . This inhibition can lead to neuroprotective effects, making the compound of interest in the treatment of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A derivative with similar neuroprotective properties.
Uniqueness
6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and lipophilicity, such as in drug development and material science .
Propiedades
Fórmula molecular |
C9H4F3NO4 |
|---|---|
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-4-1-2-5-6(3-4)16-7(13-5)8(14)15/h1-3H,(H,14,15) |
Clave InChI |
NERLJSSYJDITPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



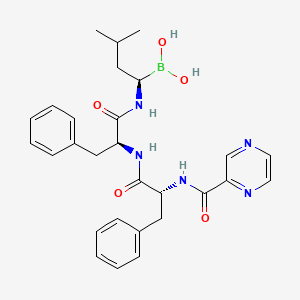
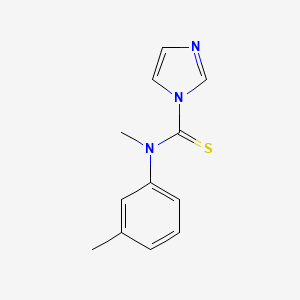
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
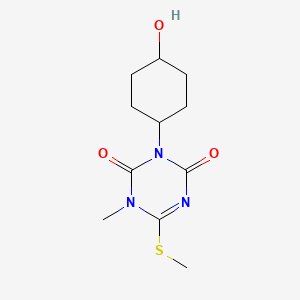
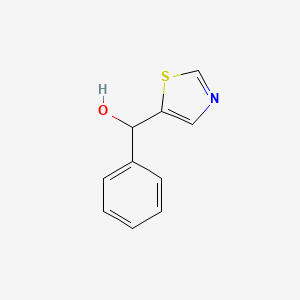

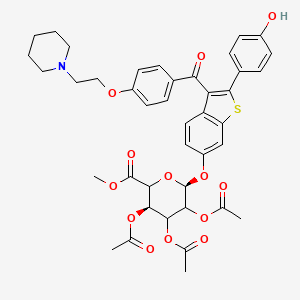

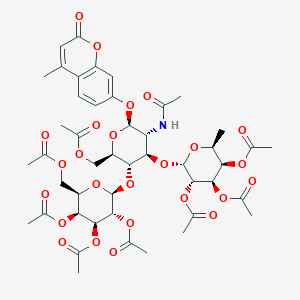

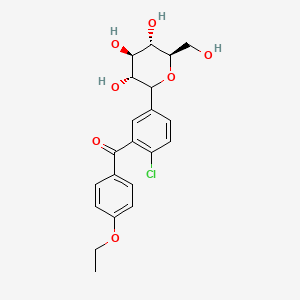
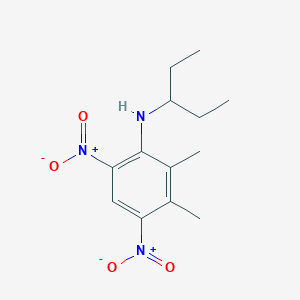
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
